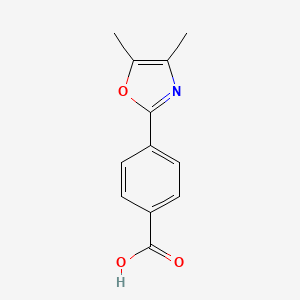
3'-Deoxyguanosine
Übersicht
Beschreibung
3’-Deoxyguanosine is a purine nucleoside analogue, which means it is a compound consisting of a purine base attached to a sugar. Specifically, it is a modified form of guanosine, where the hydroxyl group at the 3’ position of the ribose sugar is removed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyguanosine typically involves the selective removal of the hydroxyl group at the 3’ position of guanosine. One common method is the use of protecting groups to selectively protect the hydroxyl groups at the 5’ and 2’ positions, followed by the removal of the 3’ hydroxyl group using a suitable reagent .
Industrial Production Methods
Industrial production of 3’-Deoxyguanosine can involve enzymatic methods where specific enzymes catalyze the removal of the 3’ hydroxyl group. This method is advantageous due to its specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxyguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Substitution reactions can occur at the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as spiroiminodihydantoin and imidazolone.
Reduction: Reduced forms of the purine base or sugar.
Substitution: Substituted purine bases or sugars.
Wissenschaftliche Forschungsanwendungen
3’-Deoxyguanosine has numerous applications in scientific research:
Chemistry: Used as a ligand for complexing with enzymes and receptors to study their structure and function.
Medicine: Investigated for its potential antiviral properties and its role in inhibiting certain enzymes.
Industry: Used in the synthesis of various nucleoside analogues for pharmaceutical applications.
Wirkmechanismus
3’-Deoxyguanosine exerts its effects by targeting the protein purine nucleoside phosphorylase. This interaction inhibits the enzyme’s activity, affecting the metabolism of nucleosides and nucleotides. The compound’s mechanism of action involves binding to the active site of the enzyme, thereby preventing the normal substrate from accessing the site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyguanosine: Similar to 3’-Deoxyguanosine but retains the hydroxyl group at the 3’ position.
Guanosine: Contains a hydroxyl group at both the 2’ and 3’ positions of the ribose sugar.
Uniqueness
3’-Deoxyguanosine is unique due to the absence of the hydroxyl group at the 3’ position, which significantly alters its chemical properties and biological activity compared to other nucleosides. This modification makes it a valuable tool in studying enzyme interactions and nucleic acid metabolism .
Eigenschaften
IUPAC Name |
2-amino-9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROIAVZITJBGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B8813228.png)
![5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol](/img/structure/B8813232.png)









![3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8813315.png)

